LMPTP Inhibitor 1 dihydrochloride is a selective inhibitor targeting low molecular weight protein tyrosine phosphatase, specifically LMPTP-A. It has demonstrated potent inhibitory activity, with an IC50 value of 0.8 μM, making it a valuable tool in biochemical research related to protein tyrosine phosphatases and their roles in various cellular signaling pathways, particularly those involved in insulin signaling and metabolic disorders such as type 2 diabetes .
The synthesis of LMPTP Inhibitor 1 dihydrochloride involves multiple steps that typically include:
These synthetic routes are proprietary, but they generally follow established organic chemistry techniques that ensure high yield and purity of the final product .
In industrial settings, the production of LMPTP Inhibitor 1 dihydrochloride mirrors laboratory synthesis but is optimized for larger scale operations. Techniques such as recrystallization and chromatography are employed for purification purposes .
The molecular structure of LMPTP Inhibitor 1 dihydrochloride consists of a complex arrangement that includes a naphthyridine core linked to various functional groups. The specific structural formula is not publicly disclosed but can be inferred from related chemical compounds targeting similar pathways .
LMPTP Inhibitor 1 dihydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary based on the desired product and can lead to various analogs used for further research into structure-activity relationships .
The major products formed from these reactions typically include analogs with modified functional groups that help optimize the compound's efficacy against low molecular weight protein tyrosine phosphatase .
LMPTP Inhibitor 1 dihydrochloride selectively inhibits the activity of low molecular weight protein tyrosine phosphatase-A, which plays a crucial role in cellular signaling pathways. By inhibiting this enzyme, the compound enhances insulin signaling pathways, which can have therapeutic implications for metabolic disorders like insulin resistance and type 2 diabetes .
Research indicates that this compound is orally bioavailable, which is significant for potential therapeutic applications. It has shown promise in reversing diabetes symptoms in obese mouse models .
Relevant data on these properties can be found in product specifications from suppliers like Sigma-Aldrich and MedchemExpress .
LMPTP Inhibitor 1 dihydrochloride has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3